GST A4-4 Catalytic Efficiency: 4-Hydroxydecenal Matches 4-HNE and Vastly Exceeds Conventional GST Substrates
Human glutathione transferase A4-4 (GST A4-4) conjugates 4-hydroxydecenal with catalytic efficiency (kcat/Km) exceeding 3 × 10^6 M^-1·s^-1, a value indistinguishable from that reported for 4-hydroxynonenal under identical assay conditions [1]. This efficiency is several orders of magnitude higher than the kcat/Km values for conventional GST substrates such as 1-chloro-2,4-dinitrobenzene [1]. Rat cytosolic GST 4-4 similarly exhibits high specific activity toward both 4-HNE and 4-HDE, with GST 4-4 identified as the isoenzyme giving the highest specific activity among rat liver GSTs [2]. Critically, the broader structure-activity study across the homologous series from C5 to C15 demonstrated that GST isoforms respond differentially to chain length: rat GST 8-8 is exceptionally active across the entire series, while rat GST 1-1 is more than 10-fold less efficient than GST 8-8 but preferentially active with the longest chain-length substrates, including 4-HDE [3].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for glutathione conjugation by human GST A4-4 |
|---|---|
| Target Compound Data | > 3 × 10^6 M^-1·s^-1 |
| Comparator Or Baseline | 4-Hydroxynonenal (4-HNE): > 3 × 10^6 M^-1·s^-1; conventional GST substrates (e.g., CDNB): several orders of magnitude lower |
| Quantified Difference | Comparable to 4-HNE; > 100 to > 1000-fold higher than conventional GST substrates |
| Conditions | Recombinant human GST A4-4 expressed in E. coli; spectrophotometric assay at 30°C, pH 6.5 |
Why This Matters
For procurement decisions in oxidative stress research, 4-HDE serves as a paired substrate with 4-HNE for GST A4-4 activity assays, enabling direct comparison of chain-length effects on detoxification without the confounding factor of differential enzyme recognition.
- [1] Hubatsch I, Ridderström M, Mannervik B. Human glutathione transferase A4-4: an Alpha class enzyme with high catalytic efficiency in the conjugation of 4-hydroxynonenal and other genotoxic products of lipid peroxidation. Biochem J. 1998;330(Pt 1):175-179. doi:10.1042/bj3300175 View Source
- [2] Alin P, Danielson UH, Mannervik B. 4-Hydroxyalk-2-enals are substrates for glutathione transferase. FEBS Lett. 1985;179(2):267-270. doi:10.1016/0014-5793(85)80532-9 View Source
- [3] Danielson UH, Esterbauer H, Mannervik B. Structure-activity relationships of 4-hydroxyalkenals in the conjugation catalysed by mammalian glutathione transferases. Biochem J. 1987;247(3):707-713. doi:10.1042/bj2470707 View Source
